molecular formula C13H17NO3 B070838 N-Boc-5-Hydroxyindoline CAS No. 170147-76-9

N-Boc-5-Hydroxyindoline

Cat. No.: B070838
CAS No.: 170147-76-9
M. Wt: 235.28 g/mol
InChI Key: BKEDNSDALWZCGF-UHFFFAOYSA-N
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Description

N-Boc-5-Hydroxyindoline, also known as tert-Butyl 5-hydroxy-1H-indole-1-carboxylate, is a chemical compound with the molecular formula C13H17NO3 and a molecular weight of 235.279 g/mol . This compound is a derivative of indoline, a bicyclic heterocycle that is structurally related to indole. This compound is primarily used in organic synthesis and research applications due to its unique chemical properties.

Mechanism of Action

Target of Action

N-Boc-5-Hydroxyindoline, also known as CAS 170147-76-9 , is a biochemical compound that primarily targets L-type calcium channels located on the colonic smooth muscle cells . These channels play a crucial role in regulating the contraction of smooth muscle cells, thereby influencing gut motility .

Mode of Action

The compound interacts with its targets by accelerating gut contractility . This interaction results in significant changes in the functionality of the L-type calcium channels, leading to an increase in serotonin production .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the conversion of dietary or drug substrates into small bioactive molecules . This process is facilitated by a wide variety of gut bacteria that metabolize the dietary supplement and antidepressant 5-hydroxytryptophan (5-HTP) to 5-hydroxyindole (5-HI) via the tryptophanase (TnaA) enzyme .

Result of Action

The action of this compound results in a significant acceleration of the total gut transit time (TGTT) . This is primarily due to the compound’s stimulatory effect on gut contractility via activation of L-type calcium channels . Additionally, the compound’s action on a cell line model of intestinal enterochromaffin cells results in a significant increase in serotonin production .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the production of 5-HI, a metabolite of the compound, is inhibited upon pH reduction in in vitro studies . .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Boc-5-Hydroxyindoline can be synthesized through various synthetic routes. One common method involves the protection of the hydroxyl group of 5-hydroxyindoline with a tert-butoxycarbonyl (Boc) group. This protection is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) under anhydrous conditions . The reaction is carried out at room temperature, and the product is purified using standard chromatographic techniques.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar protection strategies. The scalability of the reaction is facilitated by the availability of reagents and the relatively mild reaction conditions required for Boc protection.

Chemical Reactions Analysis

Types of Reactions

N-Boc-5-Hydroxyindoline undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Reduction: The carbonyl group formed from oxidation can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) in the presence of a base.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane.

    Reduction: Sodium borohydride (NaBH4).

    Substitution: Tosyl chloride (TsCl), triethylamine (TEA).

Major Products Formed

    Oxidation: Formation of a carbonyl compound.

    Reduction: Regeneration of the hydroxyl group.

    Substitution: Formation of tosylated derivatives.

Comparison with Similar Compounds

Similar Compounds

    N-Boc-5-Hydroxyindole: Similar in structure but lacks the hydrogenation of the indole ring.

    5-Hydroxyindoline: Lacks the Boc protection group.

    5-Hydroxyindole: Lacks both the Boc protection group and the hydrogenation of the indole ring.

Uniqueness

N-Boc-5-Hydroxyindoline is unique due to the presence of both the Boc protection group and the hydrogenated indoline ring. This combination provides enhanced stability and reactivity, making it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

tert-butyl 5-hydroxy-2,3-dihydroindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-13(2,3)17-12(16)14-7-6-9-8-10(15)4-5-11(9)14/h4-5,8,15H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKEDNSDALWZCGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C1C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00443130
Record name N-Boc-5-Hydroxyindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00443130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170147-76-9
Record name N-Boc-5-Hydroxyindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00443130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

23 g (68.6 mmol) 5-Benzyloxy-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester in 250 ml methanol with 2.5 g 10% Pd/C were hydrogenated for 2 h, the suspension was filtered. The filtrate was concentrated and purified by column chromatography on silica gel with MeOH/EtOAc 1:1, yielding 14.4 g (90%) 5-Hydroxy-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester as colorless solid, MS: 235 (M).
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
2.5 g
Type
catalyst
Reaction Step One

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